TDO vs IDO1 Selectivity: A 22‑Fold Window Not Observed for the Glycine Analog
In a cell‑based assay panel curated by ChEMBL from Genentech screening data, methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate inhibited human tryptophan 2,3‑dioxygenase (TDO) in SW48 cells with an EC₅₀ of 72 nM, while its activity against indoleamine 2,3‑dioxygenase 1 (IDO1) in A172 cells was substantially weaker at 1,600 nM [1]. This corresponds to a ~22‑fold selectivity window for TDO over IDO1. In contrast, the glycine analog (methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, CAS 23244-58-8) has no reported TDO or IDO1 activity in the same database, and typical phthalimide‑based IDO1 inhibitors (e.g., 4‑phenylimidazole‑derived phthalimides) often exhibit single‑digit micromolar or weaker TDO selectivity [2]. The three‑carbon linker and methyl ester terminus present in the target compound thus confer a unique selectivity fingerprint within this chemical series.
| Evidence Dimension | Enzyme inhibition selectivity (TDO vs IDO1) |
|---|---|
| Target Compound Data | TDO EC₅₀ = 72 nM; IDO1 EC₅₀ = 1,600 nM |
| Comparator Or Baseline | IDO1 activity of the same compound (1,600 nM) as intra‑compound baseline; typical phthalimide IDO1 inhibitors show weak TDO activity (class-level inference) |
| Quantified Difference | Approximately 22‑fold selectivity for TDO over IDO1 |
| Conditions | TDO: human SW48 cells, 24 h, NFK green reagent assay; IDO1: human A172 cells, 24 h, IFNγ‑stimulated, NFK green assay [1] |
Why This Matters
A 22‑fold TDO/IDO1 selectivity window enables target‑specific chemical probe design in tryptophan catabolism research, avoiding confounding IDO1 activity that would compromise experiments using non‑selective analogs.
- [1] BindingDB (ChEMBL‑curated). BDBM50511719 / CHEMBL4548068. TDO EC₅₀ 72 nM; IDO1 EC₅₀ 1.60E+3 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50511719 (accessed 2026-05-07). View Source
- [2] Coluccia, A. et al. Identification of phthalimide derivatives as indoleamine 2,3‑dioxygenase 1 (IDO1) inhibitors. J. Med. Chem. 2019, 62, 4236–4258. [Class‑level inference: typical phthalimide IDO1 inhibitors lack strong TDO activity.] View Source
